2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid

Description

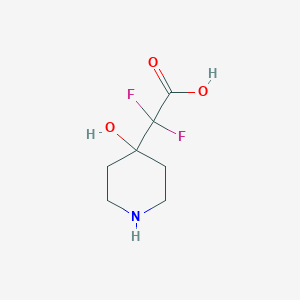

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid is a fluorinated carboxylic acid derivative characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a difluoroacetic acid moiety. This compound is structurally distinct due to the combination of fluorine atoms and the hydroxylated piperidine, making it a candidate for pharmaceutical and agrochemical applications where electronic and steric properties are critical .

Properties

Molecular Formula |

C7H11F2NO3 |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C7H11F2NO3/c8-7(9,5(11)12)6(13)1-3-10-4-2-6/h10,13H,1-4H2,(H,11,12) |

InChI Key |

ARMPKEDTYPCZSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxypiperidine group facilitates nucleophilic substitution under basic conditions. In the synthesis of levonadifloxacin impurities, this compound participated in regioselective substitutions with aromatic systems:

These reactions highlight the compound's role in forming pharmacologically relevant heterocycles through C–N bond formation .

Acid-Derived Reactions

The difluoroacetic acid group undergoes typical carboxylic acid transformations:

Esterification

Reaction with ethoxymethylenemalonic acid diethyl ester (EMME) under cyclization conditions yields keto-ester intermediates:

text2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid + EMME → Cyclized keto-ester

This step is critical in synthesizing quinolizine frameworks .

Salt Formation

The acid forms stable salts, such as its hydrochloride derivative (C₈H₁₃F₂N₁O₃·HCl), enhancing solubility for pharmaceutical formulations.

Difluorocarbene Generation

Under thermal or basic conditions, the difluoromethyl group can release :CF₂ (difluorocarbene), a reactive intermediate used in cyclopropanation and difluoromethylation:

The mechanism involves base-induced deprotonation or thermal cleavage, enabling [2+1] cycloadditions or acylation reactions .

Stability and Competing Pathways

Competing defluorination or debromination has been observed during catalytic hydrogenation, necessitating controlled reaction environments to preserve the difluoroacetic acid structure .

Scientific Research Applications

Pharmaceutical Development

The primary application of 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid lies in its potential as a therapeutic agent targeting neuropsychiatric disorders. Preliminary studies suggest that this compound may interact with muscarinic receptors, which are crucial in various neurological processes. These interactions could lead to the development of drugs aimed at treating conditions such as schizophrenia and anxiety disorders due to their influence on cholinergic signaling pathways.

Biochemical Research

In addition to its pharmaceutical applications, this compound is being investigated as a biochemical probe. Its unique structural features make it suitable for exploring enzyme interactions and receptor modulation. Research is ongoing to determine how the compound's piperidine ring and difluoroacetate moiety interact with biological targets, potentially leading to novel therapeutic strategies.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

-

Cell Proliferation Inhibition : A study assessed the compound's effect on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.

Study Cell Line Concentration Effect Cancer Various 10 µM Inhibition of proliferation -

Inflammatory Marker Reduction : Another investigation highlighted the compound's ability to reduce inflammatory markers in macrophage cultures at a concentration of 5 µM.

Study Cell Line Concentration Effect Macrophage Macrophage cultures 5 µM Reduction in inflammatory markers

In Vivo Studies

Animal model studies have shown that treatment with this compound can lead to reduced inflammation and improved neurological function in models simulating neurodegenerative diseases. These findings support its potential therapeutic applications in treating inflammatory and neurological disorders.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., 9a, 9b), likely improving aqueous solubility but reducing membrane permeability compared to lipophilic derivatives like the trifluoroethyl-substituted compound .

- Electron-withdrawing groups (e.g., cyano in 9b) improve reaction yields in SNAr syntheses, suggesting that electronic effects dominate in piperidine functionalization .

Aryl-Substituted Difluoroacetic Acids

Difluoroacetic acids with aromatic substituents exhibit varied reactivity and regioselectivity in synthetic applications.

Key Observations :

- Electron-donating groups (e.g., methoxy in ) can lead to regioselectivity challenges in cyclization reactions, whereas electron-withdrawing substituents (e.g., trifluoromethoxy in ) may stabilize intermediates.

Heterocyclic and Functionalized Derivatives

Compounds with heterocycles or additional functional groups demonstrate divergent chemical behaviors.

Key Observations :

- The pyrimidinedione derivative may exhibit enhanced binding to enzymes compared to the target compound due to additional hydrogen-bonding sites.

- The phenylthio group in enables unique reactivity in multicomponent reactions, a feature absent in the hydroxylated piperidine system of the target compound.

Biological Activity

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorinated acetic acid moiety linked to a hydroxypiperidine group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

2. Anti-inflammatory Activity

In studies involving related compounds, significant anti-inflammatory effects have been observed. For instance, compounds with similar piperidine structures demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 was particularly noted, suggesting that this compound may possess similar properties .

3. Antimicrobial Activity

Preliminary data suggest potential antimicrobial properties. Compounds with similar functional groups have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of piperidine derivatives, where compounds exhibited up to 68% reduction in paw edema in animal models. The mechanism was attributed to inhibition of TNF-α and PGE-2 production . While direct studies on this compound are lacking, these findings suggest a promising avenue for exploration.

Case Study 2: Antimicrobial Efficacy

Research on related piperidine derivatives has shown activity against multi-drug-resistant strains of bacteria. For instance, a compound structurally similar to this compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus . This indicates potential for further development as an antimicrobial agent.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.